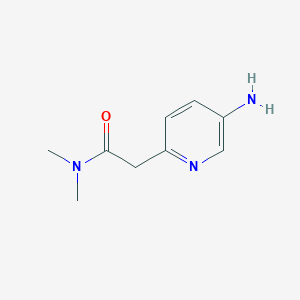

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide

Beschreibung

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Eigenschaften

IUPAC Name |

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)9(13)5-8-4-3-7(10)6-11-8/h3-4,6H,5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPJXDFUPMROHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide typically involves the reaction of 5-aminopyridine with N,N-dimethylacetamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and in-line purification systems to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding pyridine oxide, while reduction could produce a more saturated amine derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a pyridine ring substituted with an amino group and is linked to a dimethylacetamide moiety. This structural configuration contributes to its biological activity and potential therapeutic applications.

Anticholinesterase Activity

Recent studies have highlighted the potential of 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide as an inhibitor of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative disorders such as Alzheimer's disease. The compound's ability to interact with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been investigated, showcasing its potential as a therapeutic agent.

Case Study:

A study synthesized various derivatives of 2-aminopyridine, including this compound, which were evaluated for their inhibitory effects on AChE and BChE. Results indicated that certain derivatives exhibited significant inhibition, suggesting their utility in developing anti-Alzheimer drugs .

Antiparasitic Activity

The compound has been explored for its antiparasitic properties, particularly against filarial infections. Research indicates that derivatives of pyridine compounds can serve as macrofilaricides, targeting adult filarial worms.

Data Table: Efficacy Against Filarial Worms

| Compound | Target Worm | Efficacy (%) | Dosage (mg/kg) |

|---|---|---|---|

| This compound | L. sigmodontis | 59% reduction | 30 |

| Other Analog | O. volvulus | 100% motility reduction | 1 |

This table illustrates the efficacy of various compounds, including this compound, in reducing worm burden or motility in experimental models .

Intermediate in Organic Synthesis

Due to its unique structural features, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its role in chemical reactions facilitates the development of novel compounds with potential therapeutic applications.

Synthesis Overview:

The compound can be synthesized through various methods involving the reaction of pyridine derivatives with acetamides under specific conditions, allowing for modifications that enhance biological activity .

Mechanistic Studies

The compound is also utilized in mechanistic studies to understand its interaction with biological targets at the molecular level. Investigating how it binds to enzymes or receptors helps elucidate its pharmacological profile and potential side effects.

Research Findings:

Studies have employed molecular docking techniques to predict binding affinities and interaction modes of this compound with cholinesterase enzymes, providing insights into its mechanism of action .

Wirkmechanismus

The mechanism by which 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(5-aminopyridin-2-yl)acetonitrile

- 2-(5-aminopyridin-2-yl)acetamide

- 2-(5-aminopyridin-2-yl)ethanol

Uniqueness

2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as its use as a precursor in the synthesis of complex organic molecules and its potential therapeutic applications.

Biologische Aktivität

2-(5-Aminopyridin-2-yl)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Research indicates that this compound acts primarily through inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of Casein Kinase 1 alpha (CSNK1A), which plays a significant role in various cellular processes including cell cycle regulation and apoptosis.

Key Findings:

- Inhibition of CSNK1A : The compound has shown to inhibit CSNK1A, leading to reduced phosphorylation of downstream targets such as ribosomal protein S6, which is critical for protein synthesis and cell proliferation .

- Impact on Apoptosis : By modulating the apoptotic signaling pathways, this compound may enhance the sensitivity of cancer cells to apoptosis-inducing agents like TRAIL (TNF-related apoptosis-inducing ligand) through its interaction with MDM2 and p53 pathways .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound. For instance:

- Cancer Therapy : A study demonstrated that pharmacological inhibition of CSNK1A in colon and lung carcinoma cells led to increased p53 accumulation and subsequent apoptosis. This suggests that compounds targeting CSNK1A could serve as potential therapeutic agents in cancers with wild-type p53 .

- Anti-inflammatory Effects : Research has indicated that related compounds exhibit anti-inflammatory properties by modulating cytokine release and enhancing immune responses. This could position this compound as a candidate for treating inflammatory diseases .

- Neuroprotective Properties : There are indications that similar structures may provide neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 2-(5-aminopyridin-2-yl)-N,N-dimethylacetamide?

Methodological Answer: The synthesis of this compound (CAS 1694532-03-0) typically involves multi-step reactions. A plausible route includes:

Amidation: Reacting 5-aminopyridine-2-carboxylic acid with dimethylamine in the presence of a coupling agent (e.g., DCC or EDC) to form the acetamide backbone.

Functionalization: Introducing substituents via nucleophilic substitution or cross-coupling reactions. For example, describes a method for similar acetamide derivatives using haloformate intermediates and dimethylamine .

Purification: Column chromatography or recrystallization to isolate the compound.

Key Data:

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the pyridine ring, acetamide group, and dimethylamino substituents. highlights intramolecular hydrogen bonding in related compounds, which may influence chemical shifts .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch of the aminopyridine group) .

Q. How do solubility properties influence reaction design?

Methodological Answer: The compound’s solubility in polar aprotic solvents (e.g., N,N-dimethylacetamide (DMAC), DMF) is critical for reaction optimization. and note DMAC’s low volatility and high miscibility with organic solvents, making it ideal for reactions requiring prolonged heating . For aqueous solubility, adjust pH to protonate the aminopyridine group.

Key Data:

- DMAC Properties: Boiling point 140°C, density 0.945 g/cm³ .

- Binary Mixtures: reports excess molar volume and viscosity data for DMAC-based mixtures, aiding solvent selection .

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological interactions?

Methodological Answer:

- DFT Calculations: Optimize the molecular geometry to study electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. used theoretical approaches to analyze solvent interactions, applicable here .

- Docking Studies: Screen against biological targets (e.g., kinases) using software like AutoDock. suggests structural analogs exhibit antimicrobial/anticancer activity, guiding target selection .

Example Workflow:

Generate 3D structure (PubChem CID: 1311279-67-0 for analogs) .

Perform MD simulations to assess binding stability.

Q. How to resolve contradictions in experimental vs. theoretical solubility data?

Methodological Answer:

- Experimental Validation: Measure solubility in solvents (e.g., DMAC, DMSO) via gravimetric analysis. Compare with COSMO-RS predictions.

- Thermodynamic Analysis: Calculate activity coefficients () to explain deviations in excess molar volume or viscosity .

Example Table (Hypothetical):

| Solvent | Experimental Solubility (mg/mL) | Predicted Solubility (mg/mL) | Deviation (%) |

|---|---|---|---|

| DMAC | 120 | 105 | 14.3 |

| Water | 0.5 | 0.3 | 40.0 |

Q. What are the metabolic pathways and toxicity profiles?

Methodological Answer:

- In Vitro Metabolism: Use human liver microsomes to identify metabolites. details DMAC’s urinary metabolites (e.g., N-methylacetamide) via LC-MS/MS, applicable for analog studies .

- Toxicity Screening: Perform Ames tests for mutagenicity and MTT assays for cytotoxicity. discusses occupational exposure limits for DMAC (NIOSH methods) .

Key Data:

- Biomonitoring: Urinary metabolites detected via LC-MS/MS to avoid GC thermal degradation artifacts .

Q. How does structural modification impact biological activity?

Methodological Answer:

- SAR Studies: Synthesize derivatives (e.g., halogenated pyridines) and test against targets (e.g., EGFR kinase). and highlight imidazole and trifluoroethyl groups enhancing bioactivity .

- Crystallography: Resolve ligand-protein complexes to identify binding motifs (e.g., hydrogen bonds with aminopyridine).

Example Modification:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.